molecular formula C22H15Br B8243457 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

1-(2'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

Cat. No.: B8243457
M. Wt: 359.3 g/mol
InChI Key: YTEQRXDDWNENOZ-UHFFFAOYSA-N
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Description

1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that belongs to the class of brominated biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene can be achieved through several methods. One common approach involves the bromination of naphthalene using bromine in the presence of a solvent such as carbon tetrachloride . The reaction is typically carried out under reflux conditions, and the brominated product is purified through fractional distillation . Another method involves the selective bromination of 1-bromonaphthalene using a minimum amount of solvent, such as methylene chloride, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine and suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for bromination reactions.

    Cyanide: Used for nucleophilic substitution to form nitriles.

    Grignard Reagents: Used for forming new carbon-carbon bonds.

Major Products Formed

Scientific Research Applications

1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its participation in electrophilic aromatic substitution reactions. The bromine atom attached to the biphenyl structure makes the compound susceptible to attack by electrophiles, leading to the formation of a resonance-stabilized carbocation intermediate . This intermediate can then undergo further reactions to form various substituted products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its specific substitution pattern and the presence of both biphenyl and naphthalene moieties

Properties

IUPAC Name

1-[4-(2-bromophenyl)phenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-22-11-4-3-9-21(22)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEQRXDDWNENOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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